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Compound of Interest

Compound Name: Tetramethylammonium

Cat. No.: B10760175 Get Quote

Technical Support Center: Silicon Anisotropic
Etching with TMAH
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common issues encountered during silicon anisotropic etching with

Tetramethylammonium hydroxide (TMAH), specifically focusing on the prevention of

aluminum etching.

Troubleshooting Guides
Issue: Aluminum pads or interconnects are being etched
during silicon etching.
Root Cause Analysis: Standard TMAH solutions are highly corrosive to aluminum. To prevent

this, the etchant chemistry must be modified to passivate the aluminum surface.

Solution Workflow:

Troubleshooting & Optimization

Check Availability & Pricing
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Troubleshooting Aluminum Etching

Start: Aluminum Etching Observed

Is the TMAH solution modified to protect aluminum?

No

  Problem Identified

Yes

  Investigate Further

Action: Modify TMAH solution by adding Silicon or Silicic Acid.

Is an oxidizing agent also used?

End: Aluminum Passivated

No Yes

Action: Add an oxidizing agent like Ammonium Persulfate (APS) to the Si-doped TMAH. Was the silicon dissolved *before* the oxidizing agent?

No

  Incorrect Order

Yes

  Correct Procedure

Action: Ensure silicon is fully dissolved in TMAH before adding the oxidizing agent.

Click to download full resolution via product page

Caption: Troubleshooting workflow for aluminum etching in TMAH.
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Corrective Actions:

Modify the TMAH Solution with Silicon or Silicic Acid: The primary method to prevent

aluminum etching is to add silicon or silicic acid to the TMAH solution.[1] This process is

often referred to as "doping" the TMAH. The dissolved silicon forms a passivation layer on

the aluminum surface.[2][3][4]

Incorporate an Oxidizing Agent: The addition of an oxidizing agent, such as ammonium

persulfate ((NH₄)₂S₂O₈), to the silicon-doped TMAH solution can further reduce the

aluminum etch rate to virtually zero.[2][5] This combination also tends to improve the

smoothness of the etched silicon surface.[2]

Ensure Correct Order of Additive Dissolution: It is crucial to dissolve the silicon in the TMAH

solution before adding the oxidizing agent.[3][4][6] Reversing this order can lead to the

formation of micropyramids on the silicon surface and may not effectively passivate the

aluminum.[3]

Frequently Asked Questions (FAQs)
Q1: What are the recommended concentrations for passivating aluminum in TMAH?

A1: The optimal concentrations depend on the TMAH concentration and desired process

temperature. Here are some experimentally verified compositions that achieve near-zero

aluminum etching:

TMAH
Conc.
(wt%)

Dissolv
ed Si
(wt%)

Silicic
Acid
(g/L)

Ammoni
um
Persulfa
te (APS)
(wt%)

Temper
ature
(°C)

Al Etch
Rate

Si {100}
Etch
Rate
(µm/min
)

Referen
ce

25 - 250 - 70-90
< 10

nm/h
- [1]

5 ≥ 1.4 - 0.4 - 0.7 85 Zero 0.9 - 1.0 [2][5]

10 ≥ 3.2 - 1.2 - 2.0 85 Zero 0.85 - 0.9 [2][3]

5 - 38 7 g/L 80 ~50 Å/h ~1.17 [7]
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Q2: How does adding silicon to TMAH prevent aluminum etching?

A2: Dissolving silicon in the TMAH solution is believed to form a protective alumino-silicate

layer on the surface of the aluminum.[8] This passivation layer is resistant to the TMAH

etchant, thus preventing the underlying aluminum from being attacked.[2][5] The addition of an

oxidizing agent further enhances the formation and stability of this protective oxide layer.[3][4]

Q3: Besides aluminum, what other materials can be used as a mask in TMAH?

A3: While the focus is on protecting aluminum, it's important to use a primary masking layer

that is highly resistant to TMAH. The most common and effective masking materials are:

Silicon Nitride (LPCVD): Exhibits almost no etching in TMAH and is an excellent mask.[1][8]

Silicon Dioxide (Thermal): Has a very low etch rate, making it a suitable mask for many

applications.[1][9] The etch rate of thermal oxide is significantly lower than that of silicon,

providing high selectivity.[9]

PECVD Dielectric Layers: While having a higher etch rate than thermal oxide or LPCVD

nitride, they can be sufficient for many micromachining processes.[1]

Cr-Au: Can be used as a mask in TMAH, but adhesion can be a problem over long etch

times.[10]

Q4: Will adding silicon and other chemicals to TMAH affect the silicon etch rate or surface

quality?

A4: Yes, these additives can influence the etching characteristics.

Silicon Etch Rate: Adding ammonium persulfate (APS) to a silicon-doped TMAH solution can

increase the silicon etch rate.[5]

Surface Roughness: The addition of APS has been shown to significantly improve the

smoothness of the etched silicon surface, reducing the formation of hillocks.[2][5] However,

the order of dissolving the additives is critical; dissolving APS before silicon can lead to the

formation of micropyramids.[3] Pure TMAH solutions at lower concentrations (<15 wt%) tend

to produce rougher surfaces with pyramidal hillocks.[9]
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Experimental Protocols
Protocol 1: Preparation of Aluminum-Safe TMAH
Solution (Si and APS Method)
This protocol is based on the findings for a 5 wt% TMAH solution.

Objective: To prepare a TMAH etching solution that does not attack aluminum, achieves a high

silicon etch rate, and results in a smooth etched surface.

Materials:

Deionized (DI) water

25 wt% TMAH solution

Silicon wafers or silicon powder

Ammonium persulfate ((NH₄)₂S₂O₈)

Heated stirring plate

Beaker and necessary labware

Procedure:
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TMAH Solution Preparation Workflow

1. Prepare 5 wt% TMAH solution by diluting 25 wt% stock with DI water.

2. Heat the solution to the target temperature (e.g., 85°C).

3. Add silicon pieces or powder to the heated TMAH solution.
(Target: ≥ 1.4 wt% dissolved Si)

4. Stir until all silicon is completely dissolved. This may take a significant amount of time.

5. CRITICAL STEP: After Si is dissolved, add Ammonium Persulfate.
(Target: 0.4-0.7 wt%)

6. Stir until the Ammonium Persulfate is fully dissolved.

7. The solution is ready for silicon etching.

Click to download full resolution via product page

Caption: Workflow for preparing aluminum-safe TMAH etchant.

Dilution: Prepare a 5 wt% TMAH solution by diluting a commercially available 25 wt% TMAH

solution with DI water.
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Heating: Heat the solution to the desired etching temperature, typically 85°C, using a heated

stirring plate.[2]

Silicon Dissolution: Add silicon pieces or powder to the heated TMAH solution. The target is

to dissolve at least 1.4% of silicon by weight.[2]

Stirring: Allow the silicon to completely dissolve. This step can be time-consuming.

Oxidant Addition: Once the silicon is fully dissolved, add ammonium persulfate to the

solution. The target concentration is between 0.4 wt% and 0.7 wt%.[2]

Final Mixing: Stir the solution until the ammonium persulfate is completely dissolved.

Etching: The solution is now ready for the silicon anisotropic etching process. Immerse the

samples with exposed aluminum features in this solution for the required etching duration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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